![molecular formula C11H14O3 B109003 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone CAS No. 747414-17-1](/img/structure/B109003.png)
1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone
Overview
Description
“1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone” is a chemical compound with the CAS Number: 747414-17-1 . It has a molecular weight of 194.23 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C11H14O3 . The InChI code for this compound is 1S/C11H14O3/c1-6(2)8-4-9(7(3)12)11(14)5-10(8)13/h4-6,13-14H,1-3H3 .
Physical And Chemical Properties Analysis
Mechanism of Action
The mechanism of action of DIPE is not fully understood, however, it is believed that the compound acts as a catalyst in organic reactions. This is due to its ability to form hydrogen bonds with other molecules, which allows it to facilitate the formation of new bonds between molecules. In addition, DIPE is believed to be able to activate certain molecules, allowing them to react with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of DIPE are not fully understood, however, the compound has been studied for its potential effects on the human body. Studies have shown that DIPE has the potential to reduce inflammation, as well as to reduce the symptoms of certain diseases, such as asthma and allergies. In addition, DIPE has been studied for its potential to inhibit certain enzymes, which could potentially be used to treat certain diseases.
Advantages and Limitations for Lab Experiments
The advantages of using DIPE in laboratory experiments are its low cost, its water-solubility, and its ability to act as a catalyst in organic reactions. Additionally, DIPE is relatively stable and has a low toxicity, which makes it an ideal reagent for laboratory experiments. The main limitation of using DIPE in laboratory experiments is its relatively low yield, which can be improved by using higher temperatures and longer reaction times.
Future Directions
The future of DIPE is promising, as the compound has been studied extensively for its potential applications in the fields of organic chemistry, biochemistry, and pharmacology. In the future, DIPE could be used as a catalyst in the synthesis of a variety of compounds, including pharmaceuticals, cosmetics, and food additives. Additionally, DIPE could be used to synthesize a variety of polymers and to synthesize other compounds. Furthermore, DIPE could be used to develop new drugs, as well as to improve existing drugs. Finally, DIPE could be used to improve the efficacy of certain drugs, as well as to reduce their side effects.
Scientific Research Applications
DIPE has been studied extensively for its potential applications in the fields of organic chemistry, biochemistry, and pharmacology. In organic chemistry, DIPE has been used as a catalyst in the synthesis of a variety of compounds, including pharmaceuticals, cosmetics, and food additives. In biochemistry, DIPE has been used in the synthesis of various polymers, and it has been used as a reagent in the synthesis of other compounds. In pharmacology, DIPE has been used as a precursor for the synthesis of various drugs, including anti-inflammatory drugs, antibiotics, and anti-cancer drugs.
Safety and Hazards
properties
IUPAC Name |
1-(2,4-dihydroxy-5-propan-2-ylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-6(2)8-4-9(7(3)12)11(14)5-10(8)13/h4-6,13-14H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIAXNACMLJXRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1O)O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647248 | |
Record name | 1-[2,4-Dihydroxy-5-(propan-2-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
747414-17-1 | |
Record name | 1-[2,4-Dihydroxy-5-(propan-2-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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